3-(2-chlorophenyl)-N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)-5-methyl-4-isoxazolecarboxamide
Description
3-(2-Chlorophenyl)-N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)-5-methyl-4-isoxazolecarboxamide is a structurally complex molecule featuring an isoxazole core substituted with a 5-methyl group and a 3-(2-chlorophenyl) moiety. The carbothioyl group links the isoxazole to a piperazine ring, which is further connected to a pyridinyl group bearing 3-chloro and 5-trifluoromethyl substituents .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2F3N5O2S/c1-12-17(18(30-34-12)14-4-2-3-5-15(14)23)20(33)29-21(35)32-8-6-31(7-9-32)19-16(24)10-13(11-28-19)22(25,26)27/h2-5,10-11H,6-9H2,1H3,(H,29,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNGOOKYGOHXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(=S)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)-5-methyl-4-isoxazolecarboxamide is a complex organic molecule with significant potential in pharmacological applications. Its unique structure, characterized by multiple functional groups, suggests a diverse range of biological activities. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H18Cl2F3N5O2S
- Molecular Weight : 544.38 g/mol
- CAS Number : [Not provided in the search results]
The compound features a chlorophenyl group , a trifluoromethyl-pyridine , and a piperazine moiety , which are known to enhance bioactivity through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the isoxazolecarboxamide group suggests potential inhibition of specific enzymes involved in metabolic pathways.
- Receptor Binding : The piperazine component may facilitate binding to neurotransmitter receptors, influencing neurochemical pathways.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, likely due to the chlorinated and trifluoromethyl substituents enhancing lipophilicity and membrane permeability.
Pharmacological Studies
Recent studies have demonstrated the following biological activities:
Case Studies
- Antimicrobial Efficacy : In a study evaluating various synthetic compounds, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating strong antimicrobial potential.
- Anticancer Properties : A cell viability assay conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : In vitro experiments indicated that this compound could mitigate neuronal damage induced by oxidative stress, highlighting its potential role in treating neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Heterocyclic Core Comparison
The isoxazole core distinguishes the target compound from analogs with thiazole (e.g., BP 27386, a Dasatinib intermediate) or pyrazole (e.g., compound) rings. Isoxazole’s oxygen atom confers distinct electronic properties compared to thiazole’s sulfur or pyrazole’s dual nitrogen atoms, influencing hydrogen bonding and lipophilicity.
Substituent Effects
- Chlorophenyl vs. Trifluoromethylphenyl : The target’s 2-chlorophenyl group contrasts with the 3-trifluoromethylphenyl substituent in CAS 856189-81-6 . Chlorine’s electronegativity may enhance dipole interactions, while trifluoromethyl groups improve metabolic stability due to their strong electron-withdrawing effects.
- Pyridinyl Substituents : The 3-chloro-5-trifluoromethyl-pyridinyl group is shared with CAS 866137-49-7 and CAS 856189-81-6 , suggesting this motif is critical for target engagement in pesticidal or receptor-binding applications.
Piperazine Linker Variations
Piperazine is a common linker in bioactive compounds, improving solubility and conformational flexibility. The target compound’s piperazine connects to a pyridinyl group, similar to CAS 856189-81-6 , whereas CAS 866137-49-7 incorporates a benzoxazinyl group, which may restrict rotational freedom .
Functional Group Analysis: Carbothioyl vs. Carboxamide
The carbothioyl (thiourea) group in the target compound replaces the carboxamide (urea) in analogs like CAS 856189-81-6 . For example, fluazuron (a thiourea pesticide) inhibits chitin synthesis in insects, a mechanism distinct from urea-based diflubenzuron .
Data Tables
Table 1. Structural and Physicochemical Comparison
Q & A
Q. Q1: What are the key structural motifs in this compound, and how do they influence reactivity or biological activity?
Methodological Answer: The compound contains three critical motifs:
- Isoxazolecarboxamide core : Provides rigidity and hydrogen-bonding capacity, which may enhance target binding (e.g., enzyme inhibition) .
- Piperazino-carbothioyl linker : Introduces conformational flexibility and sulfur-based interactions (e.g., covalent binding or metal coordination) .
- 3-Chloro-5-(trifluoromethyl)pyridinyl group : Enhances lipophilicity and electron-withdrawing effects, potentially improving membrane permeability and metabolic stability .
Structural analogs (e.g., piperazine-containing pesticides) demonstrate that trifluoromethyl and chloro substituents modulate bioactivity by altering electronic and steric profiles .
Q. Q2: What synthetic strategies are recommended for preparing this compound?
Methodological Answer: A modular synthesis approach is advisable:
Isoxazolecarboxamide synthesis : React 5-methylisoxazole-4-carboxylic acid with 2-chlorophenylamine under carbodiimide-mediated coupling (e.g., EDCI/HOBt in DMF) .
Piperazino-carbothioyl intermediate : Prepare via thiourea formation between piperazine and 3-chloro-5-(trifluoromethyl)-2-pyridinecarbonyl isothiocyanate. Optimize using K₂CO₃ in DMF at 0–5°C to minimize side reactions .
Final coupling : Use Mitsunobu conditions (DIAD, PPh₃) or nucleophilic substitution to link the isoxazolecarboxamide and piperazino-carbothioyl moieties. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. Q3: How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
Methodological Answer: Contradictions often arise from pharmacokinetic (PK) limitations or off-target effects. To address:
- PK optimization : Measure plasma stability (e.g., liver microsomal assays) and logP (shake-flask method). Adjust substituents (e.g., replace trifluoromethyl with methoxy) to enhance bioavailability .
- Target engagement assays : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct target binding in vivo .
- Metabolite identification : Perform LC-MS/MS on plasma samples to detect active/inactive metabolites influencing efficacy .
Q. Q4: What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs of this compound?
Methodological Answer: Adopt a DoE (Design of Experiments) framework:
Variate substituents systematically : Replace the 2-chlorophenyl group with 4-fluorophenyl or 3-methoxyphenyl to assess electronic effects .
Evaluate linker flexibility : Substitute the piperazino-carbothioyl group with rigid triazole or flexible ethylene spacers .
High-throughput screening : Use 96-well plates for parallel synthesis and bioactivity testing (e.g., antimicrobial IC₅₀, kinase inhibition). Analyze data via multivariate regression to identify critical SAR drivers .
Q. Q5: How can researchers validate the proposed mechanism of action for this compound?
Methodological Answer:
- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-ATP for kinase targets) to confirm displacement by the compound .
- CRISPR/Cas9 knockouts : Generate target gene-knockout cell lines and compare compound efficacy to wild-type controls .
- Molecular dynamics simulations : Model interactions between the compound and its target (e.g., docking with AutoDock Vina) to predict binding modes and validate with mutagenesis studies .
Data Analysis and Optimization
Q. Q6: What analytical techniques are essential for characterizing this compound and its intermediates?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm regiochemistry of the isoxazole ring and piperazine linkage .
- HRMS : Validate molecular weight (expected m/z: ~550–600 Da) and detect impurities (e.g., des-chloro byproducts) .
- X-ray crystallography : Resolve crystal structures of key intermediates to confirm stereochemistry and packing interactions .
Q. Q7: How should researchers address low yields in the final coupling step?
Methodological Answer: Low yields (<30%) often stem from steric hindrance or poor leaving-group ability. Mitigation strategies:
- Activate the carbothioyl group : Use Lawesson’s reagent to convert carbonyl to thiocarbonyl, improving nucleophilic substitution efficiency .
- Solvent optimization : Switch from DMF to DMA (dimethylacetamide) or NMP (N-methylpyrrolidone) to enhance solubility .
- Temperature control : Perform reactions under microwave irradiation (100°C, 30 min) to accelerate kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
